

A Spectroscopic Comparison of 5-Chloro-2-nitrophenol and Its Precursors

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Compound of Interest

Compound Name: 5-Chloro-2-nitrophenol

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This guide provides a detailed spectroscopic comparison of **5-Chloro-2-nitrophenol** with its precursors, 2-nitrophenol and 3-chlorophenol. This analysis is crucial for researchers, scientists, and professionals in drug development for positive identification, purity assessment, and structural elucidation of these compounds. The guide summarizes key spectroscopic data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a synthesis pathway visualization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Chloro-2-nitrophenol**, 2-nitrophenol, and 3-chlorophenol, allowing for a clear and objective comparison of their spectral characteristics.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
5-Chloro-2-nitrophenol	O-H stretch: 3200-3600 (broad), Aromatic C-H stretch: ~3100, Asymmetric NO ₂ stretch: ~1530, Symmetric NO ₂ stretch: ~1340, C-Cl stretch: ~700-800
2-Nitrophenol	O-H stretch: ~3200-3500 (broad, intramolecular H-bond), Aromatic C-H stretch: ~3050-3100, Asymmetric NO ₂ stretch: ~1525, Symmetric NO ₂ stretch: ~1350
3-Chlorophenol	O-H stretch: ~3300-3600 (broad), Aromatic C-H stretch: ~3000-3100, C-O stretch: ~1200-1300, C-Cl stretch: ~700-850[1][2]

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Compound	Chemical Shift (δ, ppm) and Multiplicity
5-Chloro-2-nitrophenol	~10.5 (s, 1H, OH), ~8.1 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H)
2-Nitrophenol	~10.5 (s, 1H, OH), ~8.1 (dd, 1H, Ar-H), ~7.6 (ddd, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~7.0 (ddd, 1H, Ar-H)
3-Chlorophenol	~7.1 (t, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~6.7 (m, 1H, Ar-H), ~6.3 (s, 1H, OH)[3]

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Compound	Chemical Shift (δ , ppm)
5-Chloro-2-nitrophenol	~155 (C-OH), ~140 (C-NO ₂), ~135 (C-Cl), ~125, ~120, ~115 (Ar-C)
2-Nitrophenol	~155 (C-OH), ~139 (C-NO ₂), ~137, ~125, ~120, ~116 (Ar-C)
3-Chlorophenol	~156 (C-OH), ~135 (C-Cl), ~130, ~121, ~116, ~114 (Ar-C) [4] [5]

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
5-Chloro-2-nitrophenol	173/175 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	143/145 ([M-NO] ⁺), 127/129 ([M-NO ₂] ⁺), 99, 63
2-Nitrophenol	139	109 ([M-NO] ⁺), 93 ([M-NO ₂] ⁺), 65
3-Chlorophenol	128/130 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	93 ([M-Cl] ⁺), 64 [6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is utilized.
- **Sample Preparation:** Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- **Analysis:** The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm^{-1}). Characteristic functional groups are identified by their specific absorption bands.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3). Tetramethylsilane (TMS) is typically added as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition for ^1H NMR:** The ^1H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Acquisition for ^{13}C NMR:** The ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.
- **Analysis:** Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. The integration of the signals in ^1H NMR provides the ratio of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

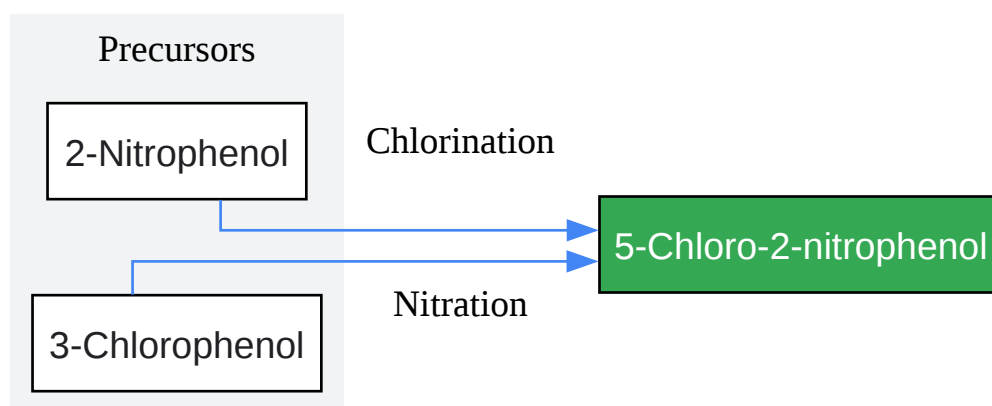
3. Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- **Ionization:** Electron Ionization (EI) is a common method for these types of compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

- **Data Acquisition:** The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z .
- **Analysis:** The peak with the highest m/z value often corresponds to the molecular ion (M^+), which gives the molecular weight of the compound. The fragmentation pattern provides structural information about the molecule.

Synthesis Pathway

The following diagram illustrates a common synthetic route to **5-Chloro-2-nitrophenol** from its precursors. The synthesis typically involves the nitration of a chlorophenol or the chlorination of a nitrophenol. One documented synthesis starts from 3-chloroaniline, which is formylated, then nitrated, and finally hydrolyzed to yield 5-chloro-2-nitroaniline, which can be further converted to the phenol.[7] Another route involves the reaction of 2,4-dichloronitrobenzene with a hydroxide source.[8]



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Caption: Synthetic routes to **5-Chloro-2-nitrophenol**.

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